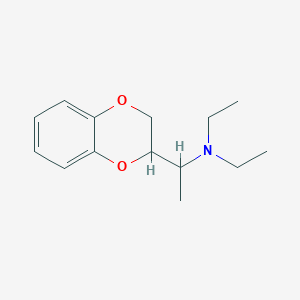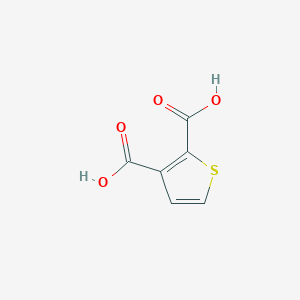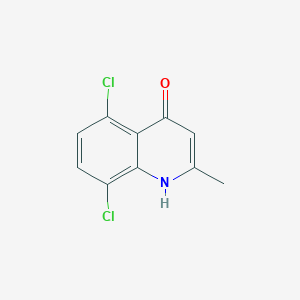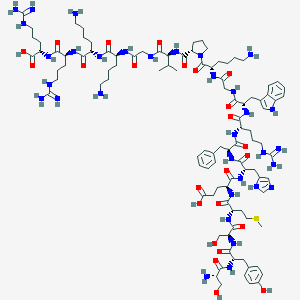
ACTH alpha (1-18)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACTH alpha (1-18) is a peptide hormone that is produced by the pituitary gland. It is a fragment of the adrenocorticotropic hormone (ACTH) and is known for its anti-inflammatory and immunomodulatory properties. The peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ACTH alpha (ACTH alpha (1-18)) has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to enhance the production of anti-inflammatory cytokines. ACTH alpha (ACTH alpha (1-18)) has also been shown to modulate the activity of immune cells, such as T cells and macrophages. These properties make ACTH alpha (ACTH alpha (1-18)) a potential therapeutic agent for various inflammatory and autoimmune diseases.
Mecanismo De Acción
ACTH alpha (ACTH alpha (1-18)) exerts its anti-inflammatory and immunomodulatory effects through the melanocortin receptor system. It binds to the melanocortin receptor 1 (MC1R) and activates the cyclic AMP (cAMP) signaling pathway. This leads to the activation of protein kinase A (PKA) and the inhibition of nuclear factor kappa B (NF-κB) signaling. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory gene expression, resulting in an anti-inflammatory effect.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and immunomodulatory effects, ACTH alpha (ACTH alpha (1-18)) has been shown to have other biochemical and physiological effects. It has been shown to stimulate the release of adrenal steroids, such as cortisol, and to enhance glucose uptake in adipocytes. ACTH alpha (ACTH alpha (1-18)) has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACTH alpha (ACTH alpha (1-18)) is a relatively small peptide and can be synthesized with high purity and yield. It is stable in solution and can be stored for long periods of time. However, its activity can be affected by pH, temperature, and other environmental factors. In addition, its mechanism of action is complex and involves multiple signaling pathways, which can make it difficult to study.
Direcciones Futuras
There are several future directions for research on ACTH alpha (ACTH alpha (1-18)). One area of interest is the development of novel analogs with enhanced activity and specificity. Another area of interest is the investigation of its potential therapeutic applications in various inflammatory and autoimmune diseases. Furthermore, the neuroprotective effects of ACTH alpha (ACTH alpha (1-18)) could be explored further, with the aim of developing new treatments for neurodegenerative diseases. Finally, the signaling pathways involved in the mechanism of action of ACTH alpha (ACTH alpha (1-18)) could be further elucidated, which could lead to the development of new drugs targeting these pathways.
Conclusion:
ACTH alpha (ACTH alpha (1-18)) is a peptide hormone that has anti-inflammatory and immunomodulatory properties. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves the melanocortin receptor system and the inhibition of NF-κB signaling. ACTH alpha (ACTH alpha (1-18)) has potential therapeutic applications in various inflammatory and autoimmune diseases, and its neuroprotective effects could lead to new treatments for neurodegenerative diseases. Further research is needed to develop novel analogs, investigate its therapeutic applications, and elucidate its signaling pathways.
Métodos De Síntesis
ACTH alpha (ACTH alpha (1-18)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize ACTH alpha (ACTH alpha (1-18)) with high purity and yield.
Propiedades
Número CAS |
1285-85-4 |
|---|---|
Nombre del producto |
ACTH alpha (1-18) |
Fórmula molecular |
C101H157N33O24S |
Peso molecular |
2249.6 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H157N33O24S/c1-56(2)82(96(155)118-52-79(138)120-65(23-9-12-37-102)85(144)122-66(24-10-13-38-103)86(145)123-67(26-15-40-113-99(106)107)87(146)127-72(98(157)158)28-17-42-115-101(110)111)133-95(154)78-29-18-43-134(78)97(156)71(25-11-14-39-104)121-80(139)51-117-84(143)75(47-59-49-116-64-22-8-7-21-62(59)64)130-88(147)68(27-16-41-114-100(108)109)124-91(150)74(45-57-19-5-4-6-20-57)129-93(152)76(48-60-50-112-55-119-60)131-89(148)69(34-35-81(140)141)125-90(149)70(36-44-159-3)126-94(153)77(54-136)132-92(151)73(128-83(142)63(105)53-135)46-58-30-32-61(137)33-31-58/h4-8,19-22,30-33,49-50,55-56,63,65-78,82,116,135-137H,9-18,23-29,34-48,51-54,102-105H2,1-3H3,(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,144)(H,123,145)(H,124,150)(H,125,149)(H,126,153)(H,127,146)(H,128,142)(H,129,152)(H,130,147)(H,131,148)(H,132,151)(H,133,154)(H,140,141)(H,157,158)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 |
Clave InChI |
UKJCLEMFCYKKPS-FKOMBOBKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Otros números CAS |
1285-85-4 |
Secuencia |
SYSMEHFRWGKPVGKKRR |
Sinónimos |
1-18 ACTH ACTH a(1-18) ACTH alpha (1-18) ACTH alpha(1-18) alpha 1-18 ACTH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




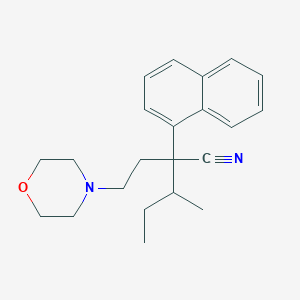

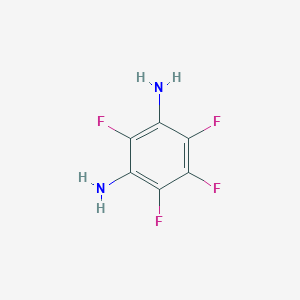
![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
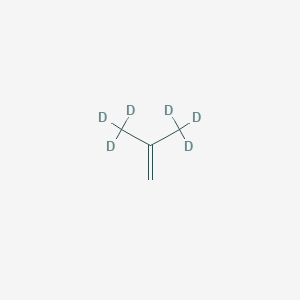
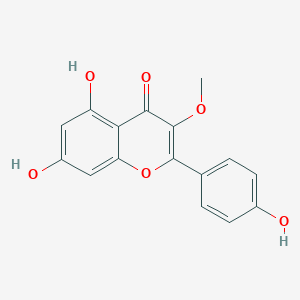
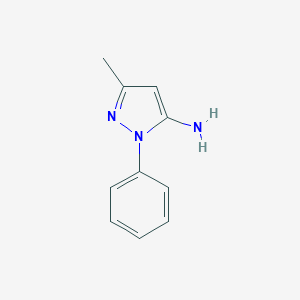
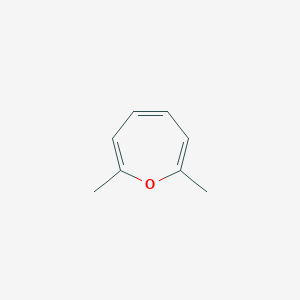

![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
